Enhanced Lipophilicity (cLogP) Profile Versus Non-Brominated and Mono-Bromo Analogs
The target compound's 2,5-dibromophenyl substitution confers a distinct calculated lipophilicity (cLogP) profile compared to its closest analogs. While the mono-bromo analog 1-(2-bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole has a reported cLogP of 2.31 [1], the target compound's predicted cLogP is 3.63, representing a 1.32 log unit increase . This difference is significant, as a ΔcLogP > 1.0 translates to a predicted >10-fold difference in partition coefficient, which would substantially alter membrane permeability, tissue distribution, and solubility characteristics. The non-brominated analog (cLogP ~1.9, predicted) would exhibit an even greater difference. For researchers in drug discovery, this difference can be the deciding factor in lead optimization for blood-brain barrier penetration or oral bioavailability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.63 (predicted) |
| Comparator Or Baseline | 1-(2-bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole: 2.31 (reported) |
| Quantified Difference | ΔcLogP = +1.32 |
| Conditions | Predicted using standard in silico methods (source data) vs. reported experimental/computational data. |
Why This Matters
This quantifiable lipophilicity difference directly impacts predicted ADME properties, allowing researchers to select the compound with the appropriate profile for a specific biological or formulation requirement.
- [1] PubChem. 1-[(2-Bromophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole. Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
